2-beta-Hydroxy-androst-4-ene-3,17-dione
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Overview
Description
2-beta-Hydroxy-androst-4-ene-3,17-dione is a naturally occurring steroid hormone and an intermediate in the biosynthesis of testosterone and estrone from dehydroepiandrosterone (DHEA). This compound is known for its weak androgenic activity and its role as a precursor in the synthesis of other significant hormones .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-beta-Hydroxy-androst-4-ene-3,17-dione typically involves the hydroxylation of androst-4-ene-3,17-dione. This can be achieved through various chemical reactions, including the use of specific enzymes like 3β-hydroxysteroid dehydrogenase . The reaction conditions often require controlled temperatures and pH levels to ensure the desired hydroxylation occurs without unwanted side reactions .
Industrial Production Methods: Industrial production of this compound may involve biotransformation processes using microbial cultures. These processes are designed to convert androst-4-ene-3,17-dione to its hydroxylated form efficiently. The use of bioreactors and optimized fermentation conditions can enhance the yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: 2-beta-Hydroxy-androst-4-ene-3,17-dione undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group to a ketone, forming androst-4-ene-3,17-dione.
Reduction: Reduction reactions can convert the ketone groups to hydroxyl groups, forming compounds like androstenediol.
Substitution: Substitution reactions can introduce different functional groups at specific positions on the steroid backbone.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Catalysts: Enzymes like 3β-hydroxysteroid dehydrogenase.
Major Products:
Androst-4-ene-3,17-dione: Formed through oxidation.
Androstenediol: Formed through reduction.
Scientific Research Applications
2-beta-Hydroxy-androst-4-ene-3,17-dione has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2-beta-Hydroxy-androst-4-ene-3,17-dione involves its conversion to active hormones like testosterone and estrone. This conversion is mediated by enzymes such as 17β-hydroxysteroid dehydrogenase and aromatase . The compound binds to androgen and estrogen receptors, influencing various physiological processes, including muscle growth, bone density, and reproductive functions .
Comparison with Similar Compounds
Androstenedione: A precursor to testosterone and estrone, similar in structure but lacks the hydroxyl group at the 2-beta position.
Androstenediol: Contains hydroxyl groups at both the 3 and 17 positions, differing in its androgenic activity.
Dehydroepiandrosterone (DHEA): A precursor to androstenedione, with a hydroxyl group at the 3-beta position.
Uniqueness: 2-beta-Hydroxy-androst-4-ene-3,17-dione is unique due to its specific hydroxylation pattern, which influences its biological activity and its role as an intermediate in the biosynthesis of other hormones .
Properties
Molecular Formula |
C19H26O3 |
---|---|
Molecular Weight |
302.4 g/mol |
IUPAC Name |
(2S,8R,9S,10R,13S,14S)-2-hydroxy-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17-dione |
InChI |
InChI=1S/C19H26O3/c1-18-8-7-14-12(13(18)5-6-17(18)22)4-3-11-9-15(20)16(21)10-19(11,14)2/h9,12-14,16,21H,3-8,10H2,1-2H3/t12-,13-,14-,16-,18-,19-/m0/s1 |
InChI Key |
TUUUEQXMRRIGLT-HDOZPKFNSA-N |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=CC(=O)[C@H](C[C@]34C)O |
Canonical SMILES |
CC12CCC3C(C1CCC2=O)CCC4=CC(=O)C(CC34C)O |
Origin of Product |
United States |
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